3,3-dimethyl-8-(propan-2-yl)-6-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines pyridine, pyrrolidine, and pyrano moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrano[3,4-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrano[3,4-c]pyridine core.
Addition of Isopropyl and Dimethyl Groups: These groups can be added through alkylation reactions using suitable alkyl halides or alcohols in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace functional groups with nucleophiles like amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Amines, Thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
- 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
Uniqueness
The uniqueness of 3,3-DIMETHYL-8-(PROPAN-2-YL)-6-(PYRROLIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its combination of functional groups and structural motifs, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H25N3O |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3,3-dimethyl-8-propan-2-yl-6-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H25N3O/c1-12(2)16-15-11-22-18(3,4)9-13(15)14(10-19)17(20-16)21-7-5-6-8-21/h12H,5-9,11H2,1-4H3 |
InChI Key |
FWGKUNAFVZNOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCC3 |
Origin of Product |
United States |
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